molecular formula C23H28N4O8S B2712841 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-67-6

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2712841
CAS RN: 533870-67-6
M. Wt: 520.56
InChI Key: CXXYKCPCHKZHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” has a molecular formula of C23H28N4O8S . It has an average mass of 520.555 Da and a monoisotopic mass of 520.162781 Da . This product is intended for research use only.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular formula of C23H28N4O8S, an average mass of 520.555 Da, and a monoisotopic mass of 520.162781 Da . Other specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.

Scientific Research Applications

Antibacterial Activity

The development of new antimicrobial drugs is crucial due to the rapid growth of global antimicrobial resistance. In this context, researchers synthesized a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives, including our compound of interest . These derivatives were evaluated for in vitro antibacterial activity against both Gram-positive (e.g., Enterococcus, Bacillus subtilis, and Staphylococcus aureus) and Gram-negative (e.g., Salmonella, Klebsiella, and Escherichia coli) bacteria. Some of these derivatives demonstrated significant biological activity, comparable to the standard drug Streptomycin. Compound (7a) stood out with a good LibDock score of 162.751 kcal/mol .

Anticancer Potential

While specific studies on the anticancer effects of this compound are scarce, its structural features suggest potential in cancer research. The 1,2,4-oxadiazole moiety has been successfully incorporated into hybrid compounds for treating infectious diseases and certain cancers . Further investigations are warranted to explore its cytotoxicity and mechanisms of action.

Structural Confirmation

All synthesized derivatives, including our compound, were confirmed using analytical techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry . These methods ensure the compound’s identity and purity.

Other Potential Applications

While the existing literature primarily focuses on antibacterial activity, we can speculate on other applications:

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O8S/c1-31-11-9-27(10-12-32-2)36(29,30)20-7-5-16(6-8-20)21(28)24-23-26-25-22(35-23)17-13-18(33-3)15-19(14-17)34-4/h5-8,13-15H,9-12H2,1-4H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXYKCPCHKZHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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